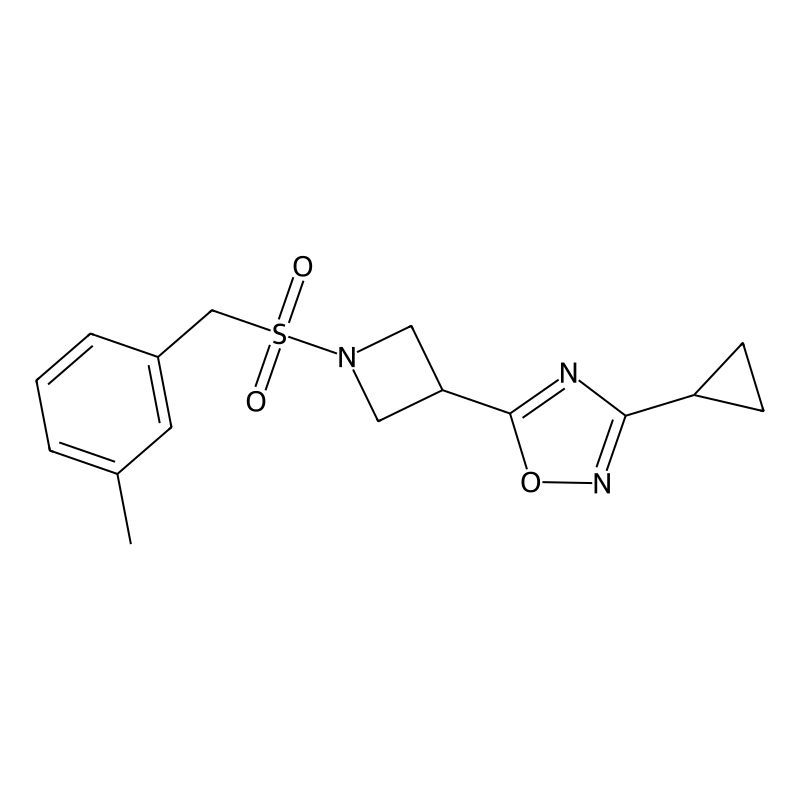

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Summary of Application: This compound is utilized in the design and synthesis of new drug candidates, particularly as a scaffold for protein kinase inhibitors (PKIs). PKIs are a class of drugs that block certain enzymes (kinases) which are involved in the signaling pathways of cells, making them crucial targets for cancer therapies .

Methods of Application: In medicinal chemistry, the compound is incorporated into larger molecular structures to enhance the drug’s ability to bind to kinases. Techniques like structure-activity relationship (SAR) studies and molecular docking are employed to optimize the interaction with the target proteins.

Pharmacology

Summary of Application: Pharmacologically, the compound is explored for its potential to modulate biological pathways by inhibiting protein kinases. This has implications in treating diseases like cancer, where abnormal kinase activity is a hallmark .

Methods of Application: In vitro and in vivo studies are conducted to assess the pharmacodynamics and pharmacokinetics of the compound. This includes determining its absorption, distribution, metabolism, excretion (ADME), and toxicological profiles.

Results and Outcomes: Studies have shown that derivatives of this compound can lead to favorable pharmacological profiles, with some showing increased bioavailability and reduced toxicity in animal models .

Protein Kinase Inhibition

Summary of Application: As a protein kinase inhibitor, the compound is researched for its ability to interfere with the phosphorylation process, which is critical in various cellular processes, including cell division and signal transduction .

Methods of Application: The compound is tested against a panel of kinases to determine its specificity and potency. Advanced techniques like X-ray crystallography are used to study the binding interactions at the molecular level.

Results and Outcomes: The compound has demonstrated significant inhibition of certain kinases, with potential therapeutic applications in diseases characterized by overactive kinase signaling .

Cancer Research

Summary of Application: In cancer research, the compound’s derivatives are investigated for their therapeutic potential against various cancers, including colorectal, breast, and non-small cell lung cancer (NSCLC) .

Methods of Application: The compound is used in cell line studies and animal models to evaluate its efficacy in inhibiting cancer cell growth. Techniques such as cell viability assays and tumor xenograft studies are common.

Results and Outcomes: Promising results have been obtained, with some derivatives showing the ability to reduce tumor growth in preclinical models .

Molecular Biology

Summary of Application: In molecular biology, the compound is studied for its effects on cellular signaling pathways. It serves as a tool to understand the role of kinases in cell biology .

Methods of Application: Molecular cloning, gene expression analysis, and protein assays are used to study the impact of kinase inhibition by the compound on cellular functions.

Results and Outcomes: Research has revealed insights into the signaling pathways affected by kinase inhibition, providing a deeper understanding of cell regulation mechanisms .

Drug Development

Summary of Application: The compound is integral to the drug development process, especially in the discovery phase where new therapeutic molecules are being identified for various illnesses .

Methods of Application: High-throughput screening (HTS) methods are used to identify promising candidates from libraries of derivatives. Lead optimization processes then refine these candidates based on their biological activity and safety profiles.

Results and Outcomes: The compound has contributed to the development pipeline of new drugs, with several derivatives advancing to clinical trials due to their promising activity against target kinases .

Patent Research and Drug Policy

Summary of Application: The compound is also significant in the context of patent research and drug policy, where it contributes to the landscape of intellectual property and regulatory considerations in drug development.

Methods of Application: Patent databases and drug approval records are analyzed to understand the compound’s role in the market and its impact on drug development strategies.

Results and Outcomes: The analysis of patent trends and drug approvals has highlighted the importance of kinase inhibitors in modern pharmacotherapy and the potential of compounds like “3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole” in shaping future drug discovery efforts .

3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound featuring a unique combination of a 1,2,4-oxadiazole ring and an azetidine moiety, along with a cyclopropyl group and a sulfonyl substituent. The oxadiazole ring is known for its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound's structure suggests it may possess interesting pharmacological properties due to the presence of multiple functional groups that can interact with biological targets.

The synthesis of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole likely involves several key chemical transformations, including:

- Formation of the 1,2,4-Oxadiazole: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acid derivatives or isocyanates.

- Azetidine Formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors like amino acids or azetidine derivatives.

- Sulfonyl Group Introduction: The incorporation of the sulfonyl group may involve electrophilic aromatic substitution or nucleophilic attack on sulfonyl chlorides.

These reactions typically require careful control of conditions such as temperature, solvent, and catalysts to ensure high yields and selectivity.

Compounds containing the 1,2,4-oxadiazole moiety have been extensively studied for their biological activities. They often exhibit:

- Antimicrobial Properties: Many derivatives show significant antibacterial and antifungal activity.

- Anticancer Activity: Some studies suggest that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: Certain compounds have demonstrated the ability to reduce inflammation through various mechanisms.

Research indicates that the specific structural features of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole may enhance its interaction with biological targets compared to simpler oxadiazole derivatives .

The synthesis of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can be approached using several methodologies:

- Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by providing uniform heating.

- One-Pot Reactions: Combining multiple steps into a single reaction vessel can simplify the synthesis process.

- Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents is increasingly favored in modern synthetic methods.

For example, the use of T3P (propanephosphonic anhydride) has been reported for synthesizing oxadiazoles due to its mild reaction conditions and minimal toxic byproducts .

The potential applications of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties may be exploited in crop protection formulations.

The versatility of the oxadiazole scaffold makes it a valuable component in various fields of research.

Interaction studies are crucial for understanding how 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole interacts with biological macromolecules. Techniques such as molecular docking and binding affinity assays can provide insights into:

- Target Binding: Identifying specific proteins or enzymes that the compound interacts with.

- Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are essential for optimizing the compound's efficacy and safety profile before advancing to clinical trials.

Several compounds share structural similarities with 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Contains a phenyl group | Antimicrobial activity |

| 5-(Trifluoromethyl)-1,2,4-Oxadiazole | Features trifluoromethyl substituent | Anticancer properties |

| 5-(Benzothiazolyl)-1,2,4-Oxadiazole | Includes benzothiazole moiety | Antitubercular activity |

Uniqueness

The uniqueness of 3-Cyclopropyl-5-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole lies in its combination of diverse functional groups that may synergistically enhance its biological activity compared to other simpler oxadiazoles. The presence of both cyclopropyl and sulfonamide functionalities could provide additional avenues for interaction with biological targets not present in other compounds.